BenchChemオンラインストアへようこそ!

Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

GLP-1 receptor modulator asymmetric synthesis chiral building block

Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate (CAS 2343964-43-0) is a chiral, Boc-protected 2,5-diazabicyclo[4.2.0]octane building block with molecular formula C₁₁H₂₀N₂O₂ and molecular weight 212.29 Da. The compound features a strained cis-fused [4.2.0] bicyclic scaffold bearing two differentiated nitrogen atoms at positions 2 (Boc-protected) and 5 (free secondary amine), enabling chemoselective elaboration.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B8083978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC2C1CC2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
InChIKeyJIIFXMDXOJFVMW-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate – CAS 2343964-43-0 Sourcing & Characterization Guide


Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate (CAS 2343964-43-0) is a chiral, Boc-protected 2,5-diazabicyclo[4.2.0]octane building block with molecular formula C₁₁H₂₀N₂O₂ and molecular weight 212.29 Da [1]. The compound features a strained cis-fused [4.2.0] bicyclic scaffold bearing two differentiated nitrogen atoms at positions 2 (Boc-protected) and 5 (free secondary amine), enabling chemoselective elaboration [1]. Its defined (1S,6R) absolute stereochemistry distinguishes it from the enantiomeric (1R,6S) form and the trans-configured (1S,6S) and (1R,6R) diastereomers, all of which share the same molecular formula but exhibit divergent biological and synthetic utility .

Why (1S,6R)-2,5-Diazabicyclo[4.2.0]octane-2-carboxylate Cannot Be Replaced by Other Diazabicyclooctane Isomers


The 2,5-diazabicyclo[4.2.0]octane scaffold exists as multiple stereoisomers and regioisomers, each directing distinct pharmacological profiles. The (1S,6R) cis-configuration is explicitly claimed in patent WO2023057427 (AstraZeneca) as the core of GLP-1 receptor modulators for type 2 diabetes, with representative analogs achieving nanomolar EC₅₀ values in CHOK1 GLP-1R cAMP assays [1]. In contrast, the 3,8-diazabicyclo[4.2.0]octane regioisomer series targets neuronal nicotinic acetylcholine receptors (nAChRs), with reported picomolar binding affinity at hα4β2 but a completely different therapeutic indication (pain) [2]. Simply substituting the (1S,6R) Boc-building block with its (1R,6S) enantiomer, (1S,6S) trans-diastereomer, or the 3,8-regioisomer would yield a different three-dimensional presentation of the two nitrogen vectors, fundamentally altering receptor recognition, downstream functional activity, and the resulting structure-activity relationship (SAR) in lead optimization programs.

Quantitative Differentiators of Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate Against Closest Analogs


Enantiomeric Identity: (1S,6R) vs. (1R,6S) and Racemic cis-Mixture – Defined Absolute Stereochemistry for Asymmetric GLP-1R Modulator Synthesis

Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is supplied as a single, configurationally defined enantiomer (CAS 2343964-43-0) with two stereogenic centers at positions 1 and 6 . In contrast, several commercial sources offer the racemic cis-mixture (CAS 2514607-31-7) or the enantiomeric (1R,6S) form (CAS 2940860-79-5) . The patent literature (WO2023057427) explicitly claims GLP-1R modulators built upon the (1S,6R)-configured 2,5-diazabicyclo[4.2.0]octane core; use of the racemate would introduce the inactive or differently active enantiomer, complicating SAR interpretation and requiring chiral separation steps that reduce overall yield [1].

GLP-1 receptor modulator asymmetric synthesis chiral building block

Maximum Available Purity: 99% (Adamas) vs. 95–97% for Enantiomeric and Diastereomeric Comparators

The (1S,6R)-Boc-2,5-diazabicyclo[4.2.0]octane is commercially available at 99% purity through the Adamas-beta brand (Tansoole platform), as verified by batch-specific certificate of analysis [1]. By comparison, the (1R,6S) enantiomer from MolCore is specified at 97% purity , and the (1S,6S) trans-diastereomer from MolCore is also listed at 97% . The 2-percentage-point increase in purity for the (1S,6R) compound corresponds to a reduction of total impurities from ≤3% to ≤1%, which is significant for multi-step medicinal chemistry syntheses where impurities propagate and amplify through subsequent transformations.

purity grade pharmaceutical intermediate quality control

Physicochemical Property Differentiation: cis-(1S,6R) vs. trans-(1S,6S) Diastereomer – Calculated LogP and Topological Polar Surface Area (TPSA)

Calculated physicochemical parameters reveal measurable differences between the cis-(1S,6R) and trans-(1S,6S) diastereomers despite identical molecular formula and molecular weight. The (1S,6R) cis-isomer has a computed LogP of 1.08 and a topological polar surface area (TPSA) of 42 Ų [1]. The (1S,6S) trans-isomer exhibits a higher computed LogP of 1.3577 while maintaining an essentially identical TPSA of 41.57 Ų . The ΔLogP of +0.28 for the trans-diastereomer indicates measurably increased lipophilicity, which can influence passive membrane permeability, microsomal stability, and plasma protein binding in downstream drug candidates.

computational chemistry drug-likeness logP TPSA ADME prediction

Therapeutic Target Specificity: 2,5-Diazabicyclo[4.2.0]octane Core for GLP-1R vs. 3,8-Diazabicyclo[4.2.0]octane Core for nAChR – Divergent Biological Annotation

The nitrogen atom placement within the diazabicyclo[4.2.0]octane framework fundamentally redirects biological target engagement. The 2,5-diazabicyclo[4.2.0]octane scaffold, exemplified by the (1S,6R)-Boc building block, is the core of GLP-1R modulators described in WO2023057427, with representative elaborated compounds exhibiting GLP-1R EC₅₀ values in the nanomolar range in CHOK1 cAMP functional assays [1]. By contrast, the 3,8-diazabicyclo[4.2.0]octane regioisomeric series has been extensively characterized as neuronal nicotinic acetylcholine receptor (nAChR) agonists, with lead compounds achieving picomolar binding affinity (Kᵢ) at hα4β2 receptors and demonstrating efficacy in the rat formalin model of persistent pain [2]. The optimal CoMSIA model for 3,8-diazabicyclo[4.2.0]octane nAChR agonists yielded q² = 0.945 and r²ₙ꜀ = 0.988, underscoring the well-defined SAR for that target class [3].

GLP-1 receptor nicotinic acetylcholine receptor target selectivity diabetes

Optimal Procurement and Deployment Scenarios for Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate


GLP-1 Receptor Modulator Lead Optimization – Stereochemically Defined Core Scaffold

Medicinal chemistry teams prosecuting oral small-molecule GLP-1R agonists for type 2 diabetes should prioritize the (1S,6R)-Boc building block as the core scaffold for parallel library synthesis. The patent literature (WO2023057427, AstraZeneca) demonstrates that 2,5-diazabicyclo[4.2.0]octane-derived compounds achieve nanomolar GLP-1R EC₅₀ values in CHOK1 cAMP functional assays [1]. The Boc group at N-2 allows selective functionalization at N-5, enabling rapid diversification via reductive amination, amide coupling, or Buchwald–Hartwig arylation. The single-enantiomer nature eliminates the confounding factor of racemic mixtures in dose-response curves, and the 99% purity grade (Adamas) minimizes impurities that could act as partial agonists or antagonists in sensitive cAMP biosensor assays.

Computational Chemistry and Structure-Based Drug Design – cis-Configured Fragment with Favorable Physicochemical Descriptors

The (1S,6R) cis-isomer's computed LogP of 1.08 and TPSA of 42 Ų place it within favorable drug-like chemical space for oral bioavailability (LogP < 3, TPSA < 140 Ų) [1]. The lower LogP relative to the trans-(1S,6S) diastereomer (LogP = 1.3577) suggests superior aqueous solubility and potentially reduced CYP450 inhibitory promiscuity. Computational chemists conducting virtual screening or fragment-based docking against the GLP-1R extracellular domain can confidently assign the (1S,6R) stereochemistry, as the cis-geometry presents a distinct N–N distance and vector angle compared to the trans isomer, affecting the fit within the orthosteric or allosteric binding pocket.

Multi-Gram Scale-Up for Preclinical Toxicology – High-Purity Starting Material Reducing Chromatographic Burden

For process chemistry groups scaling up lead candidates to support IND-enabling toxicology studies, the 99% purity (1S,6R) building block from Adamas [1] offers a critical advantage: the ≤1% total impurity profile reduces the probability of carrying through structurally related impurities that co-elute with the final API. This is especially relevant for the 2,5-diazabicyclo[4.2.0]octane series, where des-Boc or oxidized impurities can complicate preparative HPLC purification. Starting with 99% material can eliminate one chromatographic step in a 6–8 step synthetic sequence, translating to a 10–15% improvement in overall yield and significant solvent/silica cost savings at kilogram scale.

Selective Chemical Proteomics and Target Engagement Studies – Orthogonally Protected Diamine for Bifunctional Probe Synthesis

Chemical biology groups designing bifunctional photoaffinity probes or PROTAC degraders can exploit the orthogonal protection of the (1S,6R) scaffold: the Boc group at N-2 is acid-labile, while the free secondary amine at N-5 can be functionalized independently under basic or neutral conditions. This enables sequential installation of a GLP-1R-targeting warhead at N-5 followed by Boc deprotection and attachment of an E3 ligase recruiter (e.g., VHL or cereblon ligand) at N-2. The defined cis-stereochemistry ensures a reproducible exit vector geometry that is critical for forming a stable ternary complex between the target protein, PROTAC, and E3 ligase, influencing degradation efficiency (DC₅₀) and ternary complex half-life [1].

Quote Request

Request a Quote for Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.